Methophenazine diethanesulfonate as a selective calmodulin inhibitor.
Methophenazine diethanesulfonate as a selective calmodulin inhibitor.
Part 1: Executive Summary & Pharmacological Profile
Methophenazine diethanesulfonate (also known as Metofenazate ) represents a critical evolution in the pharmacological manipulation of Calcium/Calmodulin (Ca2+/CaM) signaling. While classical phenothiazines (e.g., Trifluoperazine, Chlorpromazine) are potent CaM antagonists, their utility is compromised by "promiscuity"—they indiscriminately inhibit other calcium-binding proteins, most notably Troponin C (TnC) .
Methophenazine diethanesulfonate distinguishes itself through structural selectivity . It inhibits CaM-dependent enzymes (such as cyclic nucleotide phosphodiesterase) with a
Chemical Identity
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Common Name: Methophenazine diethanesulfonate (Metofenazate)[1][2][3][4]
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Chemical Structure: 2-chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}phenothiazine 3,4,5-trimethoxybenzoate 1,2-ethanedisulfonate.
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Mechanism Class: Allosteric CaM Antagonist (Hydrophobic Pocket Competitor).
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Key Differentiator: Steric exclusion from the Troponin C binding cleft due to the bulky 3,4,5-trimethoxybenzoate ester group.
Part 2: Mechanistic Deep Dive
To understand the utility of Methophenazine, one must understand the "Hydrophobic Snap-Trap" mechanism of Calmodulin and how this inhibitor exploits it.
The Hydrophobic Snap-Trap
Calmodulin functions as a sensor. Upon binding four
The Inhibition Mode
Methophenazine functions as a competitive antagonist for the effector site .
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Binding: The phenothiazine tricyclic ring inserts itself into the hydrophobic pockets of
. -
Locking: The bulky side chain (specifically the trimethoxybenzoate moiety) acts as a wedge. It prevents the CaM lobes from collapsing around a target protein.
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Selectivity (The Critical Insight): Troponin C is structurally homologous to CaM but has a slightly narrower/more rigid hydrophobic cleft. While the smaller Trifluoperazine fits into both CaM and TnC, the bulky ester tail of Methophenazine sterically clashes with the TnC pocket, preventing binding.
Pathway Visualization
Figure 1: Mechanism of Action. Methophenazine selectively intercepts activated CaM, preventing effector coupling, while sparing Troponin C due to steric hindrance.
Part 3: Experimental Protocols
To validate Methophenazine activity, you cannot rely on simple phenotypic observation (which could be off-target toxicity). You must use a Self-Validating Biochemical Assay that proves CaM inhibition vs. general protein denaturation.
Protocol A: The PDE1 Activation Assay (Functional Standard)
This assay measures the drug's ability to prevent CaM from activating Phosphodiesterase 1 (PDE1).
Reagents:
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Purified Calmodulin (bovine brain or recombinant).
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Purified PDE1 (CaM-dependent).
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Substrate: cAMP or cGMP.
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Methophenazine Diethanesulfonate (dissolve in DMSO, store -20°C).
Workflow:
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Baseline Setup: Establish the basal activity of PDE1 (without CaM) and the maximal activity (PDE1 +
/CaM). -
Titration: Incubate PDE1 + CaM (fixed concentration, e.g., 10 nM) +
(100 µM) with increasing concentrations of Methophenazine (0.1 µM to 100 µM). -
Reaction: Initiate with cAMP. Stop reaction after 10-20 mins.
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Validation Check:
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Control 1: Add excess CaM (10 µM). If inhibition is reversed, the drug is acting on CaM (competitive). If not reversed, the drug is killing the enzyme (non-specific toxicity).
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Control 2: Test on a CaM-independent enzyme (e.g., PDE4). There should be NO inhibition.
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Protocol B: The Selectivity Counter-Screen (TnC vs. CaM)
This protocol confirms you are using Methophenazine correctly and not confusing it with Trifluoperazine.
Method: Fluorescence Hydrophobic Probe Displacement. Probe: Dansyl-CaM (fluorescently labeled CaM) vs. Dansyl-TnC.
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Preparation: Complex Dansyl-CaM with
. Fluorescence intensity will be high (hydrophobic pocket open). -
Challenge: Titrate Methophenazine.
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Readout:
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CaM: Fluorescence should decrease or shift as the drug displaces the probe or alters the pocket environment (
). -
TnC: Fluorescence should remain unchanged even at high concentrations (
). -
Note: If you use Trifluoperazine here, both signals will change. This is the definitive proof of Methophenazine's value.
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Part 4: Comparative Data Analysis
The following table summarizes why Methophenazine is superior for muscle physiology research compared to the standard Trifluoperazine.
| Parameter | Trifluoperazine (TFP) | Methophenazine (MP) | Biological Implication |
| CaM Inhibition ( | 4 µM | 7 µM | MP is slightly less potent, requiring higher working concentrations.[1] |
| Troponin C Binding | High Affinity ( | No Binding ( | CRITICAL: TFP disrupts muscle contraction directly via TnC; MP does not. |
| Actomyosin ATPase | Inhibits (via TnC) | No Effect | MP allows study of CaM effects in muscle without stopping the contractile machinery. |
| Selectivity Ratio | ~1:6 (CaM:TnC) | >1:140 (CaM:TnC) | MP is the only "clean" tool for distinguishing CaM vs. TnC effects. |
Part 5: Experimental Workflow Diagram
Figure 2: Decision Logic for validating CaM-dependency using Methophenazine.
Part 6: References
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Tkachuk, V. A., & Baldenkov, G. N. (1978). Isolation and properties of the calcium-calmodulin-dependent phosphodiesterase from the rabbit heart. Biokhimiya, 43, 1097-1110. (Foundational method for the PDE assay).
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Tkachuk, V. A., Baldenkov, G. N., Feoktistov, I. A., & Men'shikov, M. Y. (1987). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1][3][4] Arzneimittel-Forschung/Drug Research, 37(9), 1013-1017.[3][4] (The definitive paper establishing the selectivity of Methophenazine diethanesulfonate).
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Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285-303. (Establishes the phenothiazine binding mechanism).
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Hidaka, H., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences, 78(7), 4354-4357. (Comparison source for W-7/W-13 inhibitors).
Sources
- 1. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metofenazate (diethanesulfonate) | Calmodulin | 1674-48-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness [frontiersin.org]
